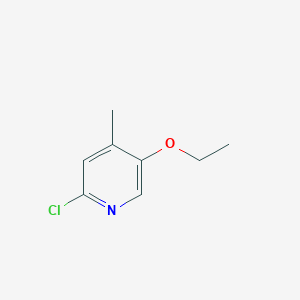

2-Chloro-5-ethoxy-4-methylpyridine

Description

2-Chloro-5-ethoxy-4-methylpyridine is a halogenated pyridine derivative featuring substituents at positions 2 (chloro), 4 (methyl), and 5 (ethoxy). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. The chloro group at position 2 acts as an electron-withdrawing moiety, directing electrophilic substitutions, while the ethoxy group at position 5 contributes electron-donating effects via resonance. The methyl group at position 4 introduces steric hindrance, influencing reaction pathways and stability. Though direct synthesis details for this compound are absent in the provided evidence, analogous methods (e.g., nitration, halogenation, and substitution reactions) from related studies can be inferred .

Properties

IUPAC Name |

2-chloro-5-ethoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-3-11-7-5-10-8(9)4-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFXPUSSTXCCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849201-94-0 | |

| Record name | 2-chloro-5-ethoxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-methylpyridine can be achieved through various methods. One common method involves the chlorination of 5-ethoxy-4-methylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-ethoxy-4-methylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 5-Ethoxy-4-methylpyridine.

Scientific Research Applications

2-Chloro-5-ethoxy-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the chlorine atom and ethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

2-Chloro-4-iodo-5-methylpyridine ()

- Substituents : 2-Cl, 4-I, 5-Me.

- Synthesis : Prepared via nitration, reduction, diazotization, and iodination of 2-chloro-5-methylpyridine .

- Compared to the ethoxy group in the target compound, the methyl group at position 5 lacks electron-donating resonance effects, reducing solubility in polar solvents.

4-Chloro-2-(chloromethyl)-5-methoxypyridine ()

- Substituents : 4-Cl, 2-CH2Cl, 5-OMe.

- Safety Data : Classified as hazardous, requiring ventilation due to respiratory irritation risks .

2-Chloro-5-(4-substituted phenyl)pyridin-3-yl Derivatives ()

- Substituents : 2-Cl, 5-aryl, variable groups.

- Applications : Demonstrated antimicrobial activity in microbial screening .

- Key Differences :

- Bulky aryl substituents at position 5 enhance lipophilicity, improving membrane permeability in bioactive molecules.

- Ethoxy in the target compound may reduce steric hindrance compared to aryl groups, favoring reactions requiring less spatial accommodation.

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Ethoxy groups (OEt) in the target compound improve solubility in organic solvents compared to methoxy (OMe) or methyl groups, as seen in and .

- Reactivity : Chloro and iodinated analogs () are preferred for cross-coupling reactions, while chloromethyl derivatives () excel in nucleophilic substitutions.

- Biological Activity : Aryl-substituted pyridines () exhibit enhanced antimicrobial properties compared to alkoxy variants, highlighting the role of lipophilicity in bioactivity .

Biological Activity

2-Chloro-5-ethoxy-4-methylpyridine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C8H10ClNO

Molecular Weight: 173.63 g/mol

IUPAC Name: this compound

The compound features a chlorine atom at the second position, an ethoxy group at the fifth position, and a methyl group at the fourth position on the pyridine ring. This unique arrangement contributes to its biological activity by influencing binding affinities and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom and ethoxy group enhance the compound's binding affinity, allowing it to inhibit or modulate enzyme activity effectively. It is hypothesized that this compound may act through:

- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, research indicates that certain pyridine derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds similar to this compound can exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, molecular docking studies suggest that the compound may interact with target proteins involved in cancer cell proliferation .

Case Studies

- Study on Antimicrobial Properties:

- Cytotoxicity Assessment:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Lacks ethoxy group | Moderate antibacterial activity |

| 2-Chloro-5-ethoxypyridine | Lacks methyl group | Similar antimicrobial properties |

| 2-Chloro-4-methylpyridine | Lacks ethoxy group at fifth position | Lower cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.